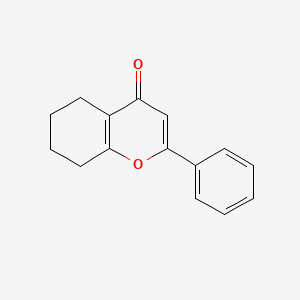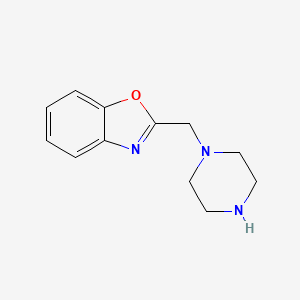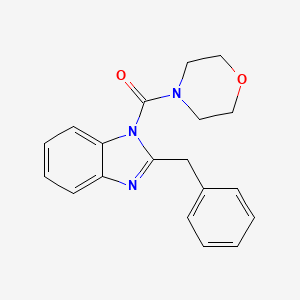![molecular formula C22H21IN2O2S2 B12127211 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide](/img/structure/B12127211.png)
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the chemical formula C₁₆H₁₇NO₃S₂, is a fascinating member of the thiazolidinone family. Its systematic name might be a mouthful, but its structure holds promise for various applications. Let’s explore further!
準備方法
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route starts with the condensation of 4-ethylbenzaldehyde and thiosemicarbazide to form the thiazolidinone ring. Subsequent reactions introduce the iodophenyl group and the butanamide moiety.
Reaction Conditions::Step 1: Condensation of 4-ethylbenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst.
Step 2: Introduction of the iodophenyl group using an iodination reaction.
Step 3: Formation of the butanamide side chain.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions for yield, purity, and scalability.
化学反応の分析
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the thiazolidinone ring or the substituents.
Substitution: Substitution reactions may occur at the iodophenyl group or the butanamide side chain.
Iodination: Iodine, iodine monochloride, or N-iodosuccinimide (NIS) as iodinating agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isomers and derivatives may also form.
科学的研究の応用
This compound finds applications across disciplines:
Chemistry: As a versatile building block for designing new molecules.
Biology: Potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties (e.g., antimicrobial, anticancer).
Industry: Used in materials science or as intermediates for drug development.
作用機序
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
類似化合物との比較
While there are related thiazolidinones, this compound stands out due to its iodophenyl substituent. Similar compounds include:
特性
分子式 |
C22H21IN2O2S2 |
|---|---|
分子量 |
536.5 g/mol |
IUPAC名 |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide |
InChI |
InChI=1S/C22H21IN2O2S2/c1-2-15-5-7-16(8-6-15)14-19-21(27)25(22(28)29-19)13-3-4-20(26)24-18-11-9-17(23)10-12-18/h5-12,14H,2-4,13H2,1H3,(H,24,26)/b19-14- |
InChIキー |
APNCYCDWIMWGDO-RGEXLXHISA-N |
異性体SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)I |
正規SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B12127132.png)
![12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12127135.png)
![3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127141.png)


![(4E)-1-benzyl-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12127175.png)
![5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
![3-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127184.png)
![N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127186.png)
![2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127187.png)



